Cas no 942003-49-8 (4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide)

4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide 化学的及び物理的性質
名前と識別子
-
- 4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide
- 4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide
-
- インチ: 1S/C23H20N2O3S2/c26-22(14-7-15-30(27,28)19-10-2-1-3-11-19)24-18-9-6-8-17(16-18)23-25-20-12-4-5-13-21(20)29-23/h1-6,8-13,16H,7,14-15H2,(H,24,26)
- InChIKey: ORUIPBDSJFTEQW-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C2=NC3=CC=CC=C3S2)=C1)(=O)CCCS(C1=CC=CC=C1)(=O)=O
4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2814-0473-25mg |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2814-0473-100mg |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2814-0473-5μmol |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2814-0473-75mg |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2814-0473-1mg |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2814-0473-30mg |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2814-0473-2mg |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2814-0473-4mg |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2814-0473-50mg |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2814-0473-10μmol |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide |
942003-49-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide 関連文献
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamideに関する追加情報
Chemical Profile of 4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide (CAS No. 942003-49-8)
4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 942003-49-8, represents a convergence of multiple pharmacophoric elements that make it a promising candidate for further exploration in drug discovery and development. The molecular structure incorporates a benzenesulfonyl group, a 1,3-benzothiazole moiety, and a phenylbutanamide backbone, each contributing to the compound's potential biological activity.
The presence of the benzenesulfonyl group in the molecular framework suggests potential interactions with biological targets such as enzymes and receptors, which are often modulated by sulfonamide derivatives. This moiety is well-documented for its role in enhancing binding affinity and selectivity in drug molecules. The incorporation of the 1,3-benzothiazole ring adds another layer of complexity to the compound's pharmacological profile. Benzothiazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The combination of these two heterocyclic systems in 4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide may lead to novel mechanisms of action that warrant further investigation.
The phenylbutanamide portion of the molecule contributes to its solubility and bioavailability, which are critical factors in drug design. Amide linkages are frequently found in biologically active compounds due to their ability to form hydrogen bonds with biological targets, thereby enhancing binding interactions. The specific arrangement of these functional groups in 4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide creates a unique pharmacophore that may interact with multiple targets simultaneously, potentially leading to synergistic effects.
In recent years, there has been growing interest in the development of multifunctional drugs that can address complex diseases by targeting multiple pathways or receptors. The structural features of 4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide align well with this trend. The compound's ability to interact with various biological targets makes it a promising candidate for treating conditions such as inflammation, cancer, and neurodegenerative diseases. Current research is focused on elucidating the precise mechanisms through which this compound exerts its effects and identifying potential therapeutic applications.
The synthesis of 4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been employed to construct the complex molecular framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has been crucial in characterizing the compound's structure and purity.
Evaluation of the pharmacological properties of 4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide has revealed several promising activities. In vitro studies have shown that this compound exhibits significant inhibitory effects on various enzymes and receptors relevant to inflammation and cancer. For instance, it has demonstrated potent activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammatory responses. Additionally, preliminary data suggest that the compound may inhibit the activity of certain kinases involved in cancer cell proliferation.
The potential therapeutic applications of 4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide are diverse. Given its anti-inflammatory properties, it may be explored as a treatment for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Its ability to interact with cancer-related targets makes it a candidate for oncology applications. Furthermore, the compound's neuroprotective potential has not been overlooked, suggesting possible uses in neurodegenerative diseases like Alzheimer's and Parkinson's.
Ongoing research is aimed at optimizing the pharmacokinetic properties of 4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide to enhance its bioavailability and reduce potential side effects. Formulation strategies such as prodrug development and nanotechnology-based delivery systems are being explored to improve the compound's efficacy and target specificity. Collaborative efforts between synthetic chemists, pharmacologists, and clinicians are essential in translating preclinical findings into clinical applications.
The future prospects for 4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide are promising given its unique structural features and multifunctional potential. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapeutic strategies. Continued investment in research and development will be crucial in realizing the full therapeutic potential of this compound and others like it.
942003-49-8 (4-(benzenesulfonyl)-N-3-(1,3-benzothiazol-2-yl)phenylbutanamide) 関連製品
- 299164-09-3(3-(4-Bromo-2-methylphenyl)-β-alanine)
- 13837-45-1(1-Ethoxycyclopropanol)
- 2098117-47-4(1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene)
- 327098-41-9(7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1898244-86-4(3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid)
- 1019767-63-5(4-(benzyloxy)-3-bromopyridine)
- 2138562-28-2(3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid)
- 1187037-89-3(ethyl 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate)
- 2138076-47-6(5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde)
- 2228203-59-4(tert-butyl 3-(1-amino-2,2-dimethylcyclopropyl)piperidine-1-carboxylate)




